molecular formula C10H19NO3 B3058165 4-Morpholineacetic acid, 1,1-dimethylethyl ester CAS No. 88217-68-9

4-Morpholineacetic acid, 1,1-dimethylethyl ester

Cat. No. B3058165
CAS RN: 88217-68-9
M. Wt: 201.26 g/mol
InChI Key: WXTYDUYMAJETOH-UHFFFAOYSA-N
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Description

“4-Morpholineacetic acid, 1,1-dimethylethyl ester” is a chemical compound. Its empirical formula is C6H11NO3 . It’s also known by other names such as Acetic acid, tert-butyl ester; tert-Butyl acetate; Texaco lead appreciator; CH3C (O)OC (CH3)3; t-Butyl acetate; tert-Butyl ethanoate; TLA; Acetic acid t-butyl ester; 1,1-Dimethylethyl acetate .


Molecular Structure Analysis

The molecular weight of “4-Morpholineacetic acid, 1,1-dimethylethyl ester” is 145.16 . The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-5 (7)8-6 (2,3)4/h1-4H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : Synthesized from dimethoxyacetaldehyde and serine methyl ester, this compound demonstrates a practical synthesis route for peptidomimetic chemistry in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
  • Synthesis and Oxidation of 1,4-Dihydroisonicotinic Acid Derivatives : Dimorpholinoacetic acid morpholide serves as an aldehyde in the Hantzsch synthesis, yielding derivatives of 1,4-dihydroisonicotinic acid (Dubur & Uldrikis, 1972).

Antimicrobial and Biological Applications

  • Ammonium Salts Containing Substituted Butyn-2-yl Group : Studies on novel monoammonium salts synthesized through interaction with morpholine reveal significant antibacterial activity against various microorganisms (Manukyan et al., 2017).
  • Inhibitory Interaction with Cholinesterases : Bis(2-morpholino-1-methylethyl) esters exhibit reversible competitive inhibition of acetylcholineresterase and butyrylcholinesterase in warm-blooded animals (Gulyamov et al., 1988).

Pharmaceutical and Drug Delivery Applications

  • Prodrugs of Naproxen for Topical Drug Delivery : Synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen indicates potential for improved topical delivery through fast enzymatic hydrolysis and biphasic solubility (Rautio et al., 2000).
  • Synthesis of Optically Active 2,5-Morpholinediones : Utilizing α-amino acids and α-hydroxy esters, the process contributes to the preparation of poly(depsipeptides) and copolymers containing depsipeptide units (Joerres, Keul, & Höcker, 1998).

Environmental Applications

  • Dissipation in Soils of 2,4-Dichlorophenoxyacetic Acid (2,4-D) : Studies on 2,4-D dimethylamine salt and 2,4-D 2-ethylhexyl ester show similar rates of dissipation in soil, providing insights into environmental profiles of herbicides (Wilson, Geronimo, & Armbruster, 1997).

Novel Compounds and Chemical Reactions

  • Synthesis of Novel Amino(Ester) Derivatives as Inhibitors : Derivatives of alpha, beta acetylenic thiolester compounds as inhibitors of aldehyde dehydrogenase 1 highlight new pathways for potential drug development (Quash et al., 2002).
  • Transdermal Permeation Enhancers : Alkyl esters and amides of hexanoic acid substituted with tertiary amino groups demonstrate significant activity in enhancing transdermal drug delivery (Farsa, Doležal, & Hrabálek, 2010).

properties

IUPAC Name

tert-butyl 2-morpholin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-11-4-6-13-7-5-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTYDUYMAJETOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439960
Record name 4-Morpholineacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholineacetic acid, 1,1-dimethylethyl ester

CAS RN

88217-68-9
Record name 4-Morpholineacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl bromoacetate (8.47 mL, 57.4 mmol) in THF (50 mL) was added a 1:1 mixture of triethylamine (8 mL, 57.4 mmol) and morpholine (5.02 mL, 57.4 mmol), dropwise (a mild exotherm was observed) and the resulting white suspension was stirred at 60° C. for 2 h. The mixture was diluted with water (100 mL) and saturated sodium carbonate (50 mL) and extracted with ethyl acetate (2×50 mL). The combined organics were washed with saturated sodium carbonate (100 mL), water (3×50 mL), and brine (50 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated then chromatographed in 0%-100% ethyl acetate in hexanes. Product-containing fractions were concentrated in vacuo giving the title product (11.5 g, quantitative) as a pale yellow liquid. 1H NMR (CDCl3, 400 MHz): δ (ppm) 3.78-3.71 (m, 4H), 3.10 (s, 2H), 2.59-2.54 (m, 4H), 1.46 (m, 9H).
Quantity
8.47 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl bromoacetate (1.61 mL, 10.0 mmol) in THF (25 mL) was added morpholine (1.74 mL, 20.0 mmol); the resultant suspension was stirred for 1.5 h and then concentrated. The residue was dissolved in CH2Cl2 (50 mL)/saturated Na2CO3 (75 mL), the layers were separated, and the aqueous layer was extracted with additional CH2Cl2 (2×25 mL). The combined organics were washed with saturated Na2CO3 (20 mL) and brine (30 mL), dried and concentrated to give crude title compound. Tituration with EtOAc (15 mL), filtration, and concentration of the filtrate gave the title compound (2.01 g, 100%) as a colorless oil. TLC: Rf 0.45 (EtOAc). 1H NMR: δ3.79-3.73 (m, 4H, CH2OCH2), 3.11 (s, 2H, CH2), 2.61-2.55 (m, 4H, CH2NCH2), 1.46 (s, 9H, t-Bu). MS (DCI/CH4): m/z (rel intensity) 202 (MH+, 15), 201 (8), 200 (13), 174 (20), 146 (100), 100 (23). HRMS (C10H19NO3) (MH+): calcd, 201.1365; obsd, 201.1371.
Quantity
1.61 mL
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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